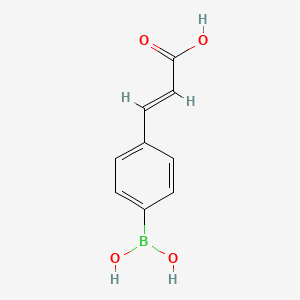

4-(Carboxyvin-2-YL)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Carboxyvin-2-YL)phenylboronic acid is a useful research compound. Its molecular formula is C9H9BO4 and its molecular weight is 191.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Carboxyvin-2-YL)phenylboronic acid, with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of certain enzymes. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

The primary target for this compound is beta-lactamase in Escherichia coli (strain K12). Boronic acids, including this compound, are known to form reversible covalent complexes with enzymes, which suggests a potential mechanism of enzyme inhibition. Specifically, studies indicate that this compound may inhibit the activity of AmpC β-lactamase, an enzyme that contributes to antibiotic resistance by hydrolyzing β-lactam antibiotics.

Interaction with Beta-lactamase

Research utilizing X-ray crystallography has demonstrated that this compound interacts with the active site of AmpC β-lactamase. This interaction is crucial for understanding how this compound can potentially restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

Biological Activity

The biological activity of this compound extends beyond enzyme inhibition. Its structural characteristics allow it to participate in various biochemical interactions, which can lead to significant biological effects.

Anticancer Potential

Recent studies have explored the use of phenylboronic acid derivatives in cancer therapeutics. For instance, modifications using phenylboronic acid have been shown to enhance the targeting ability of nanoparticles in cancer therapy by interacting with over-expressed sialic acid residues on cancer cells. This results in improved drug delivery and retention at tumor sites, leading to better therapeutic outcomes compared to non-decorated nanoparticles .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of phenylboronic acid derivatives, including this compound. These studies used various cancer cell lines and demonstrated that certain derivatives exhibit low micromolar values for half-maximal inhibitory concentration (IC50), indicating potent antiproliferative activity. The mechanism involves cell cycle arrest and induction of apoptosis, particularly through caspase activation .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Tumor Targeting

One of the prominent applications of 4-(Carboxyvin-2-YL)phenylboronic acid is in tumor targeting through the modification of nanoparticles. Research has demonstrated that phenylboronic acid-decorated nanoparticles exhibit enhanced penetration and accumulation in tumor sites compared to non-decorated counterparts. This is attributed to the interaction between the boronic acid group and over-expressed sialic acid residues on cancer cells, facilitating improved drug delivery and efficacy against tumors .

Case Study: Chitosan Nanoparticles

In a study involving chitosan nanoparticles modified with 4-carboxyphenylboronic acid, it was found that these nanoparticles could effectively deliver doxorubicin, a common chemotherapy drug. The results indicated superior antitumor effects and prolonged survival rates in tumor-bearing mice compared to free doxorubicin and non-modified nanoparticles .

1.2 Glucose-Sensitive Drug Delivery Systems

The ability of this compound to form reversible covalent bonds with diols makes it particularly useful in developing glucose-sensitive drug delivery systems. This property has been exploited to create polymeric systems that can release insulin in response to elevated glucose levels, providing a promising approach for diabetes management .

Synthetic Applications

2.1 Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for various synthetic reactions, including the Suzuki–Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

Data Table: Synthetic Applications of Boronic Acids

Antibacterial and Antiviral Properties

Boronic acids, including this compound, have shown potential antibacterial and antiviral activities. These properties are being explored for their application in developing new therapeutic agents against resistant strains of bacteria and viruses .

Propiedades

IUPAC Name |

(E)-3-(4-boronophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMLKNHGGSYOMP-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159896-15-8 |

Source

|

| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.